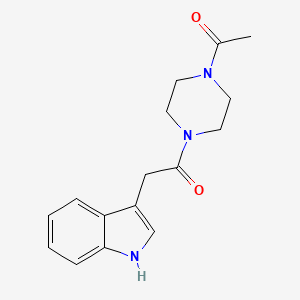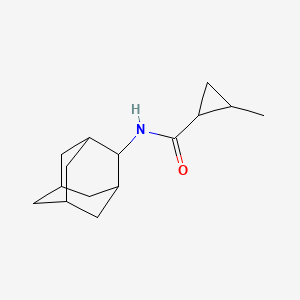
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. MPHP is structurally similar to other cathinone derivatives, such as mephedrone and methylone, which have been associated with adverse health effects and addiction. Despite its potential risks, MPHP has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts on the central nervous system by increasing the release of dopamine and serotonin, which are neurotransmitters that regulate mood and behavior. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increase in the activity of dopaminergic and serotonergic neurons, which are associated with feelings of pleasure and reward.
Biochemical and physiological effects:
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular complications. It also causes hyperthermia, which can lead to dehydration and electrolyte imbalances. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been associated with seizures, psychosis, and other adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. Its potent psychoactive effects make it a useful tool for studying the neurochemical basis of behavior and cognition. However, its potential for abuse and addiction makes it a challenging substance to work with. Additionally, the synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone requires specialized equipment and expertise, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is its potential use as a treatment for depression and other psychiatric disorders. Another area of interest is its potential use as a cognitive enhancer and performance enhancer. Additionally, there is a need for further research on the biochemical and physiological effects of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, as well as its potential for abuse and addiction. Overall, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex and fascinating substance that has the potential to advance our understanding of the brain and behavior.
Synthesemethoden
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the condensation of 4-methylpropiophenone with pyrrolidine and 4-pyridinecarboxaldehyde. The resulting product is purified through chromatography and recrystallization to obtain (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in its pure form. The synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter and serotonin transporter, which are involved in the regulation of mood and behavior. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential use as a cognitive enhancer and performance enhancer.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-4-6-15(7-5-13)17(20)19-12-2-3-16(19)14-8-10-18-11-9-14/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMIANTEUHKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)


![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)